Rubrolide A
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Overview
Description
Rubrolide A is a natural product found in Botryllus with data available.
Scientific Research Applications
1. Photosynthesis Inhibition and Herbicidal Potential
Rubrolide analogues have been extensively studied for their potential as herbicides targeting the photosynthesis apparatus. Investigations into various rubrolide analogues have shown efficient inhibition of the photosynthetic process. Some active rubrolide analogues act as Hill reaction inhibitors, interacting with the D1 protein at the reducing side of PSII. This suggests their utility in developing new herbicides (Varejão et al., 2015); (Barbosa et al., 2012).
2. Synthesis and Pharmacological Potential
Rubrolide L, a derivative of rubrolide, has been synthesized for its role as a potent inhibitor of human aldose reductase, indicating its significance in medical research and drug development (Boukouvalas & McCann, 2010).
3. Antiviral and Antibacterial Properties
Several studies have explored rubrolide analogues for their antiviral and antibacterial properties. For instance, rubrolide R demonstrated significant antiviral activity against influenza viruses (Schacht et al., 2017). Additionally, rubrolide O has shown promising anti-inflammatory properties, further broadening its pharmacological applications (Pearce et al., 2007).
4. Antioxidant and Anti-Inflammatory Activity
Rubrolide derivatives have been identified for their antioxidation potential and anti-influenza A virus activity. These compounds also exhibited low cytotoxicity, making them potential candidates for therapeutic applications (Zhu et al., 2013). Furthermore, some rubrolides have shown good inhibitory activity against nitric oxide production, indicating their potential as anti-inflammatory agents (Damodar et al., 2017).
5. Biofilm Formation Inhibition
Rubrolide lactam analogues have demonstrated significant biofilm inhibition activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents (Miranda et al., 2018).
Properties
Molecular Formula |
C17H8Br4O4 |
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Molecular Weight |
595.9 g/mol |
IUPAC Name |
(5Z)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H8Br4O4/c18-10-1-7(2-11(19)16(10)23)3-14-9(6-15(22)25-14)8-4-12(20)17(24)13(21)5-8/h1-6,23-24H/b14-3- |
InChI Key |
RQFYDYMMVXKTBY-BNNQUZSASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
Synonyms |
rubrolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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